[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This mechanism of action is believed to be responsible for the cognitive-enhancing effects of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone.
Biochemical and Physiological Effects
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to enhance cognitive function and memory in animal models. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. In addition, [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to reduce nicotine self-administration in animal models, suggesting a potential use in treating nicotine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its selectivity for the α4β2 nAChR, which reduces the potential for off-target effects. However, one limitation of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. Further preclinical and clinical studies are needed to determine its efficacy and safety in these populations. Another area of interest is its potential use in treating nicotine addiction. Additional studies are needed to determine its effectiveness in reducing nicotine self-administration in humans. Finally, there is potential for the development of new compounds that are structurally similar to [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone but have improved pharmacological properties, such as longer half-life or increased selectivity for the α4β2 nAChR.
Synthesemethoden
The synthesis of [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves a series of chemical reactions, starting with the condensation of 2,3-dimethoxybenzaldehyde with piperidine to form 1-(2,3-dimethoxybenzyl)piperidine. This intermediate is then reacted with 3-isopropoxyphenylmagnesium bromide to yield [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
[1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. In preclinical studies, it has been shown to enhance cognitive function and memory in animal models. [1-(2,3-dimethoxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been investigated for its potential use in treating nicotine addiction, as it has been shown to reduce nicotine self-administration in animal models.
Eigenschaften
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-17(2)29-21-11-5-8-18(14-21)23(26)19-10-7-13-25(15-19)16-20-9-6-12-22(27-3)24(20)28-4/h5-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPJPQUPKCQJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.